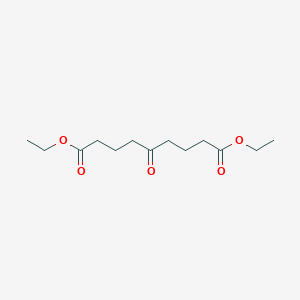

Diethyl 5-oxononanedioate

Description

Properties

Molecular Formula |

C13H22O5 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

diethyl 5-oxononanedioate |

InChI |

InChI=1S/C13H22O5/c1-3-17-12(15)9-5-7-11(14)8-6-10-13(16)18-4-2/h3-10H2,1-2H3 |

InChI Key |

ZAUXPULMEVDAKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(=O)CCCC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl 5-oxononanedioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diethyl 5-oxononanedioate is not a widely studied or commercially available compound. This document provides a predictive overview of its chemical properties, a plausible synthetic route, and experimental protocols based on data from analogous compounds and established principles of organic chemistry. All quantitative data should be considered estimates.

Introduction

Diethyl 5-oxononanedioate is a long-chain aliphatic keto-diester. Its structure, featuring a central ketone and two terminal ethyl ester functionalities, suggests its potential utility as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. This guide provides a theoretical framework for its properties and synthesis to aid researchers in its potential application.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Diethyl 5-oxononanedioate. These values are extrapolated from data for structurally similar compounds.

| Property | Predicted Value | Notes and Analogous Compounds |

| Molecular Formula | C₁₃H₂₂O₅ | |

| Molecular Weight | 258.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar aliphatic diesters. |

| Boiling Point | > 250 °C (at 760 mmHg) | Estimated based on long-chain diesters. High boiling point is expected due to molecular weight and polar functional groups. |

| Melting Point | < 0 °C | Aliphatic diesters of this size are typically liquids at room temperature. |

| Density | ~1.05 g/cm³ | Estimated from related keto-diesters. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). Insoluble in water. | Typical for medium to long-chain esters. |

| Refractive Index | ~1.45 | Estimated based on similar aliphatic esters. |

Proposed Synthesis

A plausible and efficient method for the synthesis of Diethyl 5-oxononanedioate is the Dieckmann condensation of a suitable precursor, followed by hydrolysis and decarboxylation, and subsequent esterification. A more direct approach involves the acylation of a suitable enolate. A proposed synthetic pathway starting from diethyl glutarate and ethyl 5-bromovalerate is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Diethyl 5-oxononanedioate.

Detailed Experimental Protocol

This protocol describes a potential method for the synthesis and purification of Diethyl 5-oxononanedioate.

Materials and Reagents:

-

Diethyl glutarate

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Ethyl 5-bromovalerate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Acylation: To the LDA solution at -78 °C, add a solution of diethyl glutarate in anhydrous THF dropwise. Stir the resulting enolate solution for 1 hour at -78 °C. Subsequently, add a solution of ethyl 5-bromovalerate in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate tri-ester.

-

Decarboxylation: The crude intermediate is then subjected to Krapcho decarboxylation by heating in a suitable solvent (e.g., DMSO with a small amount of water) to yield the final product.

-

Final Purification: Purify the crude Diethyl 5-oxononanedioate by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and analysis.

Predicted Spectroscopic Data

-

¹H NMR (predicted): The spectrum is expected to show triplets and quartets for the ethyl ester groups. The protons alpha to the ketone and ester carbonyls will appear as multiplets in the 2.0-2.8 ppm region.

-

¹³C NMR (predicted): The spectrum should display characteristic peaks for the ketone carbonyl (~208 ppm) and the ester carbonyls (~173 ppm). The carbons of the ethyl groups and the aliphatic chain will appear in the upfield region.

-

IR Spectroscopy (predicted): Strong absorption bands are expected for the C=O stretching of the ketone (~1715 cm⁻¹) and the esters (~1735 cm⁻¹). C-H stretching and bending vibrations will also be present.

Safety and Handling

As with any laboratory chemical, Diethyl 5-oxononanedioate should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

In case of contact:

-

Skin: Wash with soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Potential Applications

Given its structure, Diethyl 5-oxononanedioate could serve as a precursor in various synthetic applications:

-

Pharmaceutical Synthesis: The keto and ester functionalities can be modified to build complex heterocyclic or carbocyclic scaffolds present in biologically active molecules.

-

Polymer Chemistry: As a difunctional monomer, it could be used in the synthesis of polyesters with specific properties.

-

Fine Chemicals: It can be a starting material for the synthesis of specialty chemicals and fragrances.

This technical guide provides a foundational understanding of the predicted properties and synthesis of Diethyl 5-oxononanedioate. Experimental validation of these predictions is necessary for any practical application.

Spectroscopic Profile of Diethyl 5-oxononanedioate: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Diethyl 5-oxononanedioate, a molecule of interest for researchers in organic synthesis and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of its constituent functional groups and data from structurally related molecules. This guide is intended to serve as a reference for scientists involved in the synthesis and characterization of similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Diethyl 5-oxononanedioate.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~2.55 | Triplet | 4H | -CH₂ -C(O)-CH₂- |

| ~2.30 | Triplet | 4H | -CH₂ -C(O)O- |

| ~1.90 | Quintet | 4H | -CH₂-CH₂ -CH₂- |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~209 | C =O (Ketone) |

| ~173 | C =O (Ester) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~42.0 | -CH₂ -C(O)-CH₂- |

| ~33.0 | -CH₂ -C(O)O- |

| ~20.0 | -CH₂-CH₂ -CH₂- |

| ~14.2 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1250-1000 | Strong | C-O stretch (ester) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Interpretation |

| 258.14 | [M]⁺ (Molecular Ion) |

| 213.11 | [M - OCH₂CH₃]⁺ |

| 185.08 | [M - COOCH₂CH₃]⁺ |

| 157.08 | [M - CH₂COOCH₂CH₃]⁺ |

| 115.05 | [C₅H₇O₂]⁺ |

| 87.04 | [CH₂COOCH₂CH₃]⁺ |

| 45.03 | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Diethyl 5-oxononanedioate (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Structural Elucidation of Diethyl 5-oxononanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of diethyl 5-oxononanedioate, a molecule of interest in synthetic chemistry and drug development. The document details the spectroscopic analysis and experimental protocols used to confirm its chemical structure. This guide serves as a practical resource for researchers and scientists involved in the characterization of novel organic compounds.

Introduction

Diethyl 5-oxononanedioate is a dicarboxylic acid ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its structure, featuring a central ketone and two flanking ester functional groups, presents a unique spectroscopic fingerprint. Accurate structural elucidation is paramount for its effective utilization in further research and development. This guide outlines the methodologies employed for its characterization.

Synthesis

A plausible synthetic route to diethyl 5-oxononanedioate involves the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation, and finally a second Michael addition with another equivalent of ethyl acrylate followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. A more direct, albeit hypothetical, approach for the purpose of this guide is the acylation of a suitable precursor.

Hypothetical Synthetic Protocol: Acylation of Diethyl Glutarate

A plausible, albeit simplified for illustrative purposes, synthesis involves the Friedel-Crafts acylation of a precursor like diethyl glutarate with butanoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add diethyl glutarate (1.0 eq).

-

Slowly add butanoyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring it over crushed ice and 1M HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield diethyl 5-oxononanedioate.

Structural Elucidation Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the synthesis and structural elucidation of diethyl 5-oxononanedioate.

Spectroscopic Data and Analysis

Due to the limited availability of published spectroscopic data for diethyl 5-oxononanedioate, the following data is predicted based on the known chemical shifts and fragmentation patterns of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

The sample was dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 4H | -OCH₂ CH₃ |

| 2.75 | Triplet | 4H | -CH₂ C(O)CH₂ - |

| 2.40 | Triplet | 4H | -C(O)CH₂ CH₂- |

| 1.90 | Quintet | 4H | -C(O)CH₂CH₂ CH₂- |

| 1.25 | Triplet | 6H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 209.0 | C =O (Ketone) |

| 173.0 | C =O (Ester) |

| 60.5 | -OCH₂ CH₃ |

| 42.0 | -CH₂ C(O)CH₂ - |

| 37.5 | -C(O)CH₂ CH₂- |

| 20.0 | -C(O)CH₂CH₂ CH₂- |

| 14.2 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

The IR spectrum was recorded on an FTIR spectrometer.

-

The sample was analyzed as a thin film on a NaCl plate.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H (aliphatic) stretch |

| 1735 | Strong | C=O (ester) stretch |

| 1715 | Strong | C=O (ketone) stretch |

| 1180 | Strong | C-O (ester) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

The mass spectrum was obtained using an electrospray ionization (ESI) mass spectrometer.

-

The sample was dissolved in methanol.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 259.15 | [M+H]⁺ (Calculated for C₁₃H₂₂O₅ + H⁺) |

| 281.13 | [M+Na]⁺ (Calculated for C₁₃H₂₂O₅ + Na⁺) |

| 213.12 | [M - C₂H₅O]⁺ (Loss of ethoxy group) |

| 185.10 | [M - C₂H₅O₂C]⁺ (Loss of carbethoxy group) |

Signaling Pathway Analysis (Hypothetical Application)

While diethyl 5-oxononanedioate is a synthetic building block, its derivatives could potentially interact with biological pathways. For instance, a hypothetical derivative could be designed to inhibit an enzyme involved in a metabolic pathway.

Caption: Hypothetical inhibition of an enzymatic reaction by a derivative.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of diethyl 5-oxononanedioate. The presented data and protocols offer a clear guide for the characterization of this and structurally related compounds. This foundational knowledge is crucial for the confident application of diethyl 5-oxononanedioate in various fields of chemical and pharmaceutical research.

Theoretical Properties of Aliphatic Keto-Diesters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic keto-diesters are a versatile class of organic compounds characterized by the presence of at least one ketone and two ester functional groups within a non-aromatic carbon framework. Their unique structural features, combining both nucleophilic and electrophilic centers, make them valuable intermediates in a wide array of chemical transformations and impart them with significant biological activities. This technical guide provides a comprehensive overview of the theoretical properties of aliphatic keto-diesters, focusing on their synthesis, physicochemical characteristics, spectroscopic signatures, computational aspects, and their emerging roles in drug discovery and metabolic pathways.

Synthesis of Aliphatic Keto-Diesters

The synthesis of aliphatic keto-diesters can be broadly categorized based on the relative positions of the keto and ester functionalities. The most common strategies involve condensation and addition reactions that facilitate the formation of α, β, and γ-keto-diesters.

Synthesis of α-Keto-Diesters

A prominent method for the synthesis of α-keto-diesters is the Claisen condensation of an oxalate with an ester. For instance, diethyl oxalacetate is synthesized by the Claisen condensation of diethyl oxalate and ethyl acetate in the presence of a strong base like sodium ethoxide.[1]

Synthesis of β-Keto-Diesters

The Claisen condensation is also a cornerstone for the synthesis of β-keto-diesters. This reaction involves the condensation of two ester molecules, where one must have an α-hydrogen, in the presence of a strong base.[2][3] The intramolecular version of this reaction, known as the Dieckmann condensation, is particularly useful for synthesizing cyclic β-keto-diesters from a single diester molecule.[4][5][6]

Acylation of malonic esters is another effective method. For example, diethyl 2-acetylglutarate can be synthesized through the acylation of diethyl malonate.

References

- 1. Diethyl oxalacetate(CAS:108-56-5) [cuikangsynthesis.com]

- 2. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Diethyl 4-oxoheptanedioate | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl oxalate(95-92-1) 1H NMR spectrum [chemicalbook.com]

- 6. Diethyl 2-acetylglutarate | C11H18O5 | CID 73915 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 5-oxononanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in Diethyl 5-oxononanedioate, a β-keto ester of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from well-studied analogous β-dicarbonyl compounds to present the theoretical framework, expected spectroscopic characteristics, and detailed experimental protocols for its investigation. This guide is intended to equip researchers with the necessary information to design and execute studies on the tautomeric equilibrium of Diethyl 5-oxononanedioate and related molecules.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like Diethyl 5-oxononanedioate, the presence of α-hydrogens allows for this reversible isomerization, which can be catalyzed by either acid or base.[3] The position of this equilibrium is crucial as the distinct chemical properties of the keto and enol tautomers can significantly influence reactivity, biological activity, and physicochemical properties of the molecule.

The equilibrium is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding.[4][5] Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl systems, the enol form can be stabilized by conjugation and the formation of a six-membered intramolecular hydrogen-bonded ring, making the enol form more prevalent than in simple ketones.[2]

Synthesis of Diethyl 5-oxononanedioate

Diethyl 5-oxononanedioate is not commercially available and would typically be synthesized in the laboratory. A common synthetic route to β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[6] In the case of Diethyl 5-oxononanedioate, the precursor would be a seven-carbon chain dicarboxylic acid ester. The synthesis would likely involve the Dieckmann condensation of diethyl pimelate in the presence of a base like sodium ethoxide.[7][8][9][10]

The Tautomeric Equilibrium of Diethyl 5-oxononanedioate

The keto-enol equilibrium of Diethyl 5-oxononanedioate involves the interconversion of the ketone and enol forms, as illustrated below.

Caption: Keto-enol tautomerism of Diethyl 5-oxononanedioate.

The equilibrium constant (Keq = [enol]/[keto]) is a quantitative measure of the relative amounts of each tautomer at equilibrium. While no specific Keq value for Diethyl 5-oxononanedioate has been reported, data from analogous β-keto esters, such as ethyl acetoacetate, can provide an estimate.

Quantitative Data for Analogous β-Keto Esters

The following table summarizes the keto-enol equilibrium data for ethyl acetoacetate in various solvents, which can serve as a reference for predicting the behavior of Diethyl 5-oxononanedioate.

| Compound | Solvent | % Enol | Keq | Reference |

| Ethyl Acetoacetate | Neat (32 °C) | 9.9% | 0.0992 | [11] |

| Ethyl Acetoacetate | CCl₄ | 49% | 0.96 | [3] |

| Ethyl Acetoacetate | D₂O | <2% | <0.02 | [3] |

This data is for ethyl acetoacetate and is intended to be representative. Actual values for Diethyl 5-oxononanedioate may vary.

Experimental Protocols for Studying Tautomerism

The study of keto-enol tautomerism primarily relies on spectroscopic techniques that can distinguish between the two forms.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for quantifying the keto-enol equilibrium because the tautomerization is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4][11]

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of Diethyl 5-oxononanedioate in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) in standard 5 mm NMR tubes.[4] The concentration should be kept dilute to minimize intermolecular interactions.[4]

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C) using a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol forms. For the enol form, a distinctive signal for the enolic hydroxyl proton is expected to appear far downfield (δ 10-16 ppm) due to intramolecular hydrogen bonding.[11] The vinyl proton of the enol typically appears around δ 5-6 ppm.[11] For the keto form, the α-protons adjacent to the carbonyl group will have a characteristic chemical shift.

-

Integrate the signals corresponding to unique protons of the keto and enol forms.

-

-

Calculation of Equilibrium Constant: The percentage of the enol form and the equilibrium constant can be calculated from the integrated areas of the signals. For example, if integrating the enolic vinyl proton (1H) and the α-protons of the keto form (2H), the calculation would be:

-

% Enol = [Area(enol) / (Area(enol) + (Area(keto)/2))] * 100

-

Keq = [enol]/[keto] = (Area(enol)) / (Area(keto)/2)

-

Caption: General workflow for NMR analysis of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy can qualitatively identify the presence of both tautomers by detecting their characteristic functional group vibrations.

-

Keto form: A strong absorption band for the C=O stretch of the ketone is expected around 1715 cm⁻¹. The ester C=O stretch will appear at a higher frequency, around 1740 cm⁻¹.

-

Enol form: The C=C stretch of the enol appears around 1650 cm⁻¹, and a broad O-H stretch from the hydrogen-bonded enolic hydroxyl group is observed around 3200-2500 cm⁻¹. The conjugated C=O stretch of the enol form will be at a lower frequency than the keto C=O, typically around 1650 cm⁻¹.

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare a thin film of the neat compound between two salt plates (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands for the keto and enol forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the conjugated π-system of the enol tautomer.

-

Enol form: The conjugated system of the enol form (C=C-C=O) gives rise to a π → π* transition, which is expected to appear as a strong absorption band in the UV region, typically around 240-280 nm.[12]

-

Keto form: The isolated ketone and ester carbonyl groups of the keto form exhibit a weaker n → π* transition at a longer wavelength, which may be obscured by the solvent cutoff or the stronger absorption of the enol.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in UV-transparent solvents of varying polarities (e.g., hexane, ethanol).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

-

Spectral Analysis: Identify the absorption maximum (λmax) corresponding to the π → π* transition of the enol form. The intensity of this band can be used to qualitatively assess the relative amount of the enol tautomer in different solvents.

Logical Relationships in Tautomerism Analysis

The investigation of keto-enol tautomerism involves a logical progression from synthesis to detailed spectroscopic analysis.

Caption: Logical workflow for the study of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of Diethyl 5-oxononanedioate is a critical aspect of its chemistry that dictates its properties and reactivity. Although direct experimental data for this specific molecule is scarce, a comprehensive understanding can be achieved by applying established spectroscopic methodologies and drawing parallels with well-characterized β-keto esters. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to thoroughly investigate the tautomeric equilibrium of Diethyl 5-oxononanedioate and its derivatives, which is essential for its potential applications in drug development and organic synthesis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A805884I [pubs.rsc.org]

- 8. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. brainly.in [brainly.in]

- 10. Ethyl pimelate, \mathrm{C}2 \mathrm{H}_5 \mathrm{OOC}\left(\mathrm{CH}_2\.. [askfilo.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Stability and Degradation of Diethyl 5-oxononanedioate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly accessible literature for Diethyl 5-oxononanedioate. This guide is constructed based on established principles of organic chemistry, stability testing guidelines, and data from analogous diethyl ester compounds. The proposed degradation pathways and experimental protocols should be considered illustrative and require experimental verification.

Introduction

Diethyl 5-oxononanedioate is a diester molecule with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. Understanding its stability and degradation profile is crucial for determining its shelf-life, storage conditions, and potential degradation products, which is a critical aspect of regulatory compliance and product safety in drug development. This technical guide provides a comprehensive overview of the potential stability and degradation pathways of Diethyl 5-oxononanedioate, along with detailed experimental protocols for its assessment.

Potential Degradation Pathways

The chemical structure of Diethyl 5-oxononanedioate, featuring two ester functional groups and a ketone, suggests several potential degradation pathways. The most common degradation routes for such molecules are hydrolysis, and to a lesser extent, thermal and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for esters.[1] It can be catalyzed by acid or base and involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. For Diethyl 5-oxononanedioate, this can occur in a stepwise manner.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. This reaction is typically reversible.[1]

-

Base-Catalyzed Hydrolysis (Saponification): This method is generally more efficient as the reaction is irreversible.[1] The ester is heated with a dilute alkali, like sodium hydroxide, to produce the salt of the carboxylic acid and the alcohol.

The expected hydrolysis products of Diethyl 5-oxononanedioate are 5-oxononanedioic acid and ethanol.

Caption: Proposed hydrolytic degradation pathway of Diethyl 5-oxononanedioate.

Thermal Degradation

Thermal decomposition of organic compounds can occur at elevated temperatures.[2] The stability of Diethyl 5-oxononanedioate to heat would need to be assessed to determine safe handling and storage temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying thermal stability.[3][4]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. Photostability testing, as outlined in ICH guideline Q1B, is essential to evaluate the impact of light on the compound.[5][6][7][8][9] This involves exposing the substance to a defined light source and analyzing for any degradation.

Data Presentation: Illustrative Stability Data

Quantitative data from forced degradation studies should be presented in a clear and organized manner to facilitate comparison. The following tables are templates that can be used to record experimental findings.

Table 1: Illustrative Hydrolytic Degradation of Diethyl 5-oxononanedioate

| Condition | Time (hours) | Diethyl 5-oxononanedioate Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 24 | |||||

| 48 | |||||

| 72 | |||||

| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 24 | |||||

| 48 | |||||

| 72 | |||||

| Purified Water | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 24 | |||||

| 48 | |||||

| 72 |

Table 2: Illustrative Thermal and Photolytic Degradation of Diethyl 5-oxononanedioate

| Condition | Duration | Diethyl 5-oxononanedioate Assay (%) | Total Degradants (%) | Mass Balance (%) |

| 60°C | 7 days | |||

| 14 days | ||||

| 80°C | 7 days | |||

| 14 days | ||||

| ICH Q1B Light Exposure | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter |

Experimental Protocols

Detailed methodologies are critical for reproducible stability studies. The following protocols are based on standard industry practices and regulatory guidelines.

General Experimental Workflow

A typical forced degradation study follows a structured workflow to ensure all potential degradation pathways are investigated systematically.

Caption: A generalized workflow for conducting forced degradation studies.

Hydrolysis Study

-

Preparation of Solutions: Prepare solutions of Diethyl 5-oxononanedioate in 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water at a concentration of approximately 1 mg/mL.

-

Incubation: Store the solutions at a controlled temperature, for example, 60°C.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, and 72 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Thermal Degradation Study

-

Sample Preparation: Place a known quantity of solid Diethyl 5-oxononanedioate in a vial.

-

Exposure: Store the vial in a calibrated oven at a high temperature (e.g., 80°C).

-

Sampling: At specified time points (e.g., 1, 3, 7, and 14 days), remove a sample.

-

Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

-

Thermal Analysis (TGA/DSC): To determine the decomposition temperature, perform TGA by heating a small sample at a constant rate (e.g., 10°C/min) in an inert atmosphere. DSC can be used to observe melting and other thermal events.[3][4]

Photostability Study

-

Sample Preparation: Place solid Diethyl 5-oxononanedioate in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.

-

Exposure: Expose the samples to a light source that meets the requirements of ICH guideline Q1B.[6] This includes exposure to both cool white fluorescent and near-ultraviolet lamps. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: After the specified exposure period, analyze both the exposed and control samples by HPLC.

Conclusion

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mt.com [mt.com]

- 4. azom.com [azom.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 9. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of β-Keto Esters from Dicarboxylic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their unique structural motif, featuring a ketone at the β-position relative to an ester, allows for a rich and diverse reactivity profile. This document provides detailed application notes and experimental protocols for the synthesis of cyclic β-keto esters, primarily focusing on methods starting from dicarboxylic acids. Two principal synthetic routes are discussed: the classical Dieckmann condensation of dicarboxylic acid esters and a modern approach utilizing Meldrum's acid.

Methods for Synthesis

There are two primary, high-yielding methods for the conversion of dicarboxylic acids into cyclic β-keto esters:

-

Two-Step Dieckmann Condensation: This classical approach involves the initial esterification of a dicarboxylic acid to its corresponding diester, followed by an intramolecular Claisen condensation, known as the Dieckmann condensation, to yield the cyclic β-keto ester. This method is particularly effective for the formation of stable 5- and 6-membered rings.[1][2][3]

-

Meldrum's Acid Route: This method provides a more direct conversion of carboxylic acids to β-keto esters. The dicarboxylic acid is first activated and then reacted with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form an acyl Meldrum's acid derivative. Subsequent alcoholysis of this intermediate furnishes the desired β-keto ester.[4][5][6][7]

Data Presentation

The following tables summarize quantitative data for the synthesis of β-keto esters from various dicarboxylic acids via the two aforementioned methods.

Table 1: Esterification of Dicarboxylic Acids

| Dicarboxylic Acid | Alcohol | Catalyst/Conditions | Diester Product | Yield (%) | Reference(s) |

| Adipic Acid | Ethanol | H₂SO₄ (catalytic), Toluene, Reflux | Diethyl Adipate | 95-97 | [8] |

| Pimelic Acid | Ethanol | [Emim]HSO₄, 110°C | Diethyl Pimelate | 96 | [8] |

| Azelaic Acid | Ethanol | HCl (gas), Reflux | Diethyl Azelate | ~95 | [9] |

| Suberic Acid | Ethanol | H₂SO₄ (catalytic), Benzene, Reflux | Diethyl Suberate | High | [8] |

Table 2: Dieckmann Condensation of Dicarboxylic Esters

| Dicarboxylic Ester | Base | Solvent | Product | Yield (%) | Reference(s) |

| Diethyl Adipate | Sodium Ethoxide | Toluene | Ethyl 2-oxocyclopentanecarboxylate | 74-81 | [10] |

| Diethyl Pimelate | Sodium Ethoxide | Toluene | Ethyl 2-oxocyclohexanecarboxylate | 80 | [10] |

| Diethyl Suberate | Sodium | Benzene | Ethyl 2-oxocycloheptanecarboxylate | 65 | [2] |

| Diethyl Azelate | Sodium | Xylene | Ethyl 2-oxocyclooctanecarboxylate | 55-60 | [2] |

Table 3: Synthesis of β-Keto Esters via Meldrum's Acid Route

| Carboxylic Acid | Activating Agent | Alcohol | Product | Yield (%) | Reference(s) |

| Phenylacetic Acid | DCC/DMAP | Methanol | Methyl 3-oxo-4-phenylbutanoate | 82 | [5] |

| Oleic Acid | DCC/DMAP | t-Butanol | tert-Butyl 3-oxooctadec-9-enoate | Good | [4] |

| Linoleic Acid | DCC/DMAP | t-Butanol | tert-Butyl 3-oxooctadeca-9,12-dienoate | Good | [4] |

| Myristic Acid | DCC/DMAP | Methanol | Methyl 3-oxohexadecanoate | High | [5] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

Step A: Esterification of Adipic Acid to Diethyl Adipate

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add adipic acid (1 mol), absolute ethanol (3 mol), toluene (250 mL), and a catalytic amount of concentrated sulfuric acid (2-3 mL).

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diethyl adipate by vacuum distillation to obtain a colorless oil (Yield: 95-97%).[8]

Step B: Dieckmann Condensation of Diethyl Adipate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., argon), place sodium ethoxide (1.1 mol) in anhydrous toluene (500 mL).

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of diethyl adipate (1 mol) in anhydrous toluene (200 mL) dropwise over 2-3 hours.

-

After the addition is complete, continue refluxing for an additional 2 hours.

-

Cool the reaction mixture in an ice bath and cautiously add dilute hydrochloric acid or acetic acid to neutralize the mixture.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to afford ethyl 2-oxocyclopentanecarboxylate as a colorless liquid (Yield: 74-81%).[10]

Protocol 2: One-Pot Synthesis of a β-Keto Ester using Meldrum's Acid

Synthesis of Methyl 3-oxo-4-phenylbutanoate

-

In a round-bottom flask, dissolve phenylacetic acid (1 mol) and Meldrum's acid (1.1 mol) in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mol) in dichloromethane (100 mL) dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure to obtain the crude acyl Meldrum's acid derivative.

-

To the crude intermediate, add anhydrous methanol (300 mL) and reflux the solution for 2-3 hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation to yield methyl 3-oxo-4-phenylbutanoate (Yield: ~82%).[5]

Visualizations

Overall Workflow for β-Keto Ester Synthesis

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 7. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]

- 10. jk-sci.com [jk-sci.com]

Application Notes and Protocols for Dieckmann Condensation in Cyclic β-Keto Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular organic reaction for the synthesis of cyclic β-keto esters.[1] Named after the German chemist Walter Dieckmann, this reaction involves the base-catalyzed cyclization of a diester.[2][3] It is conceptually an intramolecular version of the Claisen condensation.[1] The reaction is particularly effective for the formation of sterically stable five- and six-membered rings, making it a cornerstone in the synthesis of various carbocyclic and heterocyclic frameworks found in natural products, medicinal chemistry, and materials science.[2] The resulting cyclic β-keto esters are versatile intermediates that can be further modified, for instance, through alkylation and decarboxylation to yield substituted cyclic ketones.[4][5]

This document provides detailed application notes, experimental protocols, and key data for researchers utilizing the Dieckmann condensation in their synthetic endeavors.

Reaction Mechanism and Principles

The Dieckmann condensation proceeds via a base-mediated intramolecular nucleophilic acyl substitution. The generally accepted mechanism involves the following key steps:[6][7]

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[7]

-

Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[2]

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[7]

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step deprotonates this position, forming a stable enolate. This step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup is required to protonate the final enolate and yield the neutral cyclic β-keto ester product.[2]

The choice of substrate is critical for a successful Dieckmann condensation. The reaction works best with 1,6-diesters, which yield five-membered rings, and 1,7-diesters, which produce six-membered rings.[4][8] The formation of smaller or larger rings is generally disfavored due to ring strain or unfavorable entropic factors.[3]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Dieckmann condensation is influenced by the choice of substrate, base, solvent, and reaction temperature. The following tables summarize quantitative data from various literature examples, providing a comparative overview of different reaction conditions.

| Substrate | Base | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Diethyl Adipate | Sodium Hydride (NaH) | Toluene | Reflux | 20 h | Ethyl 2-oxocyclopentanecarboxylate | 75 | [7] |

| Diethyl Pimelate | Sodium Hydride (NaH) | Toluene | Reflux | 20 h | Ethyl 2-oxocyclohexanecarboxylate | 61-66 | [9] |

| Diethyl Adipate | Potassium tert-Butoxide (t-BuOK) | Toluene/t-BuOH | 0 °C to Reflux | Overnight | Ethyl 2-oxocyclopentanecarboxylate | 100 | [10] |

| Diethyl Adipate | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | - | Ethyl 2-oxocyclopentanecarboxylate | High | [3] |

| Diethyl Pimelate | Sodium (Na) | Ether | Reflux | - | Ethyl 2-oxocyclohexanecarboxylate | 50-59 | [9] |

| Arylacetonitriles + Methyl Acrylate | Potassium tert-Butoxide (t-BuOK) | - | - | 0.25-3 h | 4,4-Disubstituted Cyclohexane β-Keto Esters | 70-92 | [11] |

| Diethyl Adipate | Dimsyl ion | DMSO | - | - | Ethyl 2-oxocyclopentanecarboxylate | Significantly higher than with Na in Toluene | [12] |

| Diethyl Adipate | Potassium tert-Butoxide (t-BuOK) | Solvent-free | - | - | Ethyl 2-oxocyclopentanecarboxylate | 82 | [6] |

| Diethyl Pimelate | - | Solvent-free | - | - | Ethyl 2-oxocyclohexanecarboxylate | High | [13] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate using Sodium Hydride

This protocol describes the cyclization of diethyl adipate to form a five-membered ring using sodium hydride in toluene.

Materials:

-

Diethyl adipate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Toluene

-

Dry Methanol (for initiation, optional)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure: [7]

-

To a solution of the diester (e.g., 22 mmol, 1.0 eq) in dry toluene (22 mL) under an argon atmosphere, cautiously add sodium hydride (60% in mineral oil, 10.0 eq).

-

Optional Initiation: Carefully add a small amount of dry methanol (e.g., a few drops) to initiate the reaction. Vigorous hydrogen evolution will be observed.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for an additional 20 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired product (typical yield: 75%).

Protocol 2: Synthesis of Ethyl 2-oxocyclohexanecarboxylate using Sodium Metal

This protocol details the formation of a six-membered ring from diethyl pimelate using sodium metal in ether.

Materials:

-

Diethyl pimelate

-

Sodium metal

-

Dry Ether

-

Concentrated Sulfuric Acid

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [9]

-

In a flask equipped with a reflux condenser and a dropping funnel, place sodium metal (e.g., 1.1 eq) in dry ether.

-

Gradually add a solution of diethyl pimelate (1.0 eq) in dry ether over 1 hour.

-

Stir the reaction mixture overnight at room temperature.

-

Gently reflux the mixture for 30 minutes.

-

Cool the mixture in an ice bath and cautiously add a cold solution of concentrated sulfuric acid in water with vigorous stirring.

-

Continue stirring until two clear layers form.

-

Separate the ethereal layer and extract the aqueous layer once with ether.

-

Combine the organic layers, wash once with water, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

Distill the residue under reduced pressure to collect the product (typical yield: 61-66%).

Protocol 3: One-Pot Double Michael Addition-Dieckmann Condensation using Potassium tert-Butoxide

This advanced protocol demonstrates a tandem reaction to synthesize highly substituted cyclohexane β-keto esters.[11]

Materials:

-

Benzylic nitrile or ester

-

Methyl acrylate

-

Potassium tert-butoxide (t-BuOK)

-

Appropriate solvent (e.g., THF)

-

Acid for workup (e.g., HCl)

Procedure: [11]

-

To a solution of the benzylic nitrile or ester and methyl acrylate in a suitable solvent, add potassium tert-butoxide at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to stir for the specified time (typically 0.25-3 hours), monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable acid.

-

Perform a standard aqueous workup and extraction.

-

Purify the crude product by chromatography to yield the 4,4-disubstituted cyclohexane β-keto ester (typical yields: 70-92%).

Visualizations

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 8. fiveable.me [fiveable.me]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. synarchive.com [synarchive.com]

- 11. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]

- 12. gchemglobal.com [gchemglobal.com]

- 13. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Acylation of Diethyl Pimelate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary synthesis route for the acylation of diethyl pimelate, focusing on the intramolecular Dieckmann condensation. This reaction is a fundamental method for the formation of a six-membered ring, yielding ethyl 2-oxocyclohexanecarboxylate, a versatile intermediate in organic synthesis.

Introduction

The acylation of diethyl pimelate is most effectively achieved through an intramolecular cyclization reaction known as the Dieckmann condensation.[1][2][3] This base-catalyzed reaction converts the linear diester into a cyclic β-keto ester.[3][4][5] The resulting product, ethyl 2-oxocyclohexanecarboxylate, is a valuable precursor for the synthesis of various more complex molecules, including natural products and pharmaceuticals. The Dieckmann condensation is particularly efficient for forming stable five- and six-membered rings.[3][6]

Synthesis Routes and Data Presentation

The Dieckmann condensation of diethyl pimelate can be performed under various conditions, primarily differing in the choice of base and the use of a solvent. The selection of these parameters can significantly influence the reaction yield. Below is a summary of quantitative data from comparative studies.

| Base | Solvent | Reaction Conditions | Yield (%) of Ethyl 2-oxocyclohexanecarboxylate | Reference |

| Potassium tert-butoxide (Bu'OK) | Toluene | Reflux, 3 h | 63 | [7] |

| Sodium tert-butoxide (Bu'ONa) | Toluene | Reflux, 3 h | 56 | [7] |

| Potassium ethoxide (EtOK) | Toluene | Reflux, 3 h | 60 | [7] |

| Sodium ethoxide (EtONa) | Toluene | Reflux, 3 h | 60 | [7] |

| Potassium tert-butoxide (Bu'OK) | Solvent-free | Room temperature, 10 min, then 60 min in desiccator | 69 | [7] |

| Sodium tert-butoxide (Bu'ONa) | Solvent-free | Room temperature, 10 min, then 60 min in desiccator | 68 | [7] |

| Potassium ethoxide (EtOK) | Solvent-free | Room temperature, 10 min, then 60 min in desiccator | 56 | [7] |

| Sodium ethoxide (EtONa) | Solvent-free | Room temperature, 10 min, then 60 min in desiccator | 60 | [7] |

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Pimelate using Sodium Ethoxide in a Solvent

This protocol is a general procedure for the Dieckmann condensation of diethyl pimelate using sodium ethoxide as the base and a non-polar solvent to facilitate the reaction and removal of the ethanol byproduct.

Materials:

-

Diethyl pimelate

-

Sodium ethoxide

-

Toluene (or other suitable non-polar solvent like xylene)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide and dry toluene.

-

Heat the mixture to reflux with stirring.

-

Add diethyl pimelate dropwise to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing for an additional 3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Carefully add dilute hydrochloric acid to neutralize the mixture and quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-oxocyclohexanecarboxylate.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Solvent-Free Dieckmann Condensation of Diethyl Pimelate

This protocol describes an environmentally friendly and efficient method for the Dieckmann condensation of diethyl pimelate without the use of a solvent.[7][8]

Materials:

-

Diethyl pimelate

-

Powdered potassium tert-butoxide (or other suitable powdered alkoxide base)

-

Mortar and pestle

-

Desiccator

-

Distillation apparatus

Procedure:

-

In a mortar, add diethyl pimelate and powdered potassium tert-butoxide.

-

Grind the mixture with a pestle at room temperature for approximately 10 minutes. The mixture may solidify.

-

Transfer the reaction mixture to a desiccator and let it stand for 60 minutes.

-

The reaction product, ethyl 2-oxocyclohexanecarboxylate, can be isolated directly from the reaction mixture by vacuum distillation.[8]

Reaction Workflow

The following diagram illustrates the general workflow for the Dieckmann condensation of diethyl pimelate.

Caption: General workflow for the Dieckmann condensation of diethyl pimelate.

Signaling Pathway and Mechanism

The Dieckmann condensation proceeds through a well-established mechanism analogous to the intermolecular Claisen condensation.[2]

Caption: Mechanism of the Dieckmann condensation of diethyl pimelate.

References

- 1. synarchive.com [synarchive.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 7. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]

- 8. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Diethyl 5-Oxononanedioate: A Versatile C9 Building Block in Organic Synthesis

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, diethyl 5-oxononanedioate emerges as a highly adaptable C9 keto-diester building block. Its unique trifunctional nature, featuring a central ketone and two flanking ester groups, provides a versatile platform for the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds. This document outlines key applications of diethyl 5-oxononanedioate, providing detailed experimental protocols for its conversion into valuable synthetic intermediates.

Applications in Heterocycle and Carbocycle Synthesis

Diethyl 5-oxononanedioate serves as a readily available starting material for constructing complex molecular architectures. Two prominent applications include its use in the synthesis of dihydropyridazinones, which are core structures in various biologically active molecules, and in the formation of functionalized cyclopentanones, key precursors for natural products like jasmonates.

1. Synthesis of Dihydropyridazinones:

The reaction of diethyl 5-oxononanedioate with hydrazine hydrate provides a straightforward route to 6-(3-carboxypropyl)-4,5-dihydropyridazin-3(2H)-one. This transformation involves a condensation reaction followed by cyclization, effectively translating the linear C9 backbone of the starting material into a six-membered heterocyclic ring with a pendant carboxylic acid side chain. This pyridazinone derivative can serve as a valuable intermediate for further functionalization in medicinal chemistry programs.

2. Synthesis of Cyclopentanone Precursors for Jasmonates:

Through an intramolecular Dieckmann condensation, diethyl 5-oxononanedioate can be cyclized to afford ethyl 2-oxo-3-(3-ethoxycarbonylpropyl)cyclopentane-1-carboxylate. This reaction forms a five-membered carbocyclic ring, a key structural motif in the jasmonate family of plant hormones. The resulting functionalized cyclopentanone is a valuable precursor for the total synthesis of jasmonic acid and its analogs, which are of significant interest in agriculture and chemical ecology.

Experimental Protocols

Protocol 1: Synthesis of 6-(3-Carboxypropyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of the dihydropyridazinone derivative from diethyl 5-oxononanedioate.

Reaction Scheme:

Caption: Synthesis of a dihydropyridazinone.

Materials:

-

Diethyl 5-oxononanedioate

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

A solution of diethyl 5-oxononanedioate (1.0 g, 3.87 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

-

Hydrazine hydrate (0.24 g, 3.87 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a 10% aqueous solution of sodium hydroxide.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| 6-(3-Carboxypropyl)-4,5-dihydropyridazin-3(2H)-one | 85 | 142-144 |

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.05 (s, 1H), 10.71 (s, 1H), 2.30-2.15 (m, 4H), 2.05-1.90 (m, 4H), 1.75-1.60 (m, 2H).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 174.4, 169.3, 154.2, 33.1, 28.9, 24.5, 21.3, 18.7.

Protocol 2: Dieckmann Condensation of Diethyl 5-Oxononanedioate

This protocol describes the intramolecular cyclization to form a functionalized cyclopentanone.

Reaction Scheme:

Caption: Dieckmann condensation workflow.

Materials:

-

Diethyl 5-oxononanedioate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A solution of diethyl 5-oxononanedioate (10.0 g, 38.7 mmol) in anhydrous toluene (50 mL) is added dropwise to a stirred suspension of sodium ethoxide (2.63 g, 38.7 mmol) in anhydrous toluene (50 mL) under an inert atmosphere.

-

The reaction mixture is heated to reflux for 2 hours, during which time the sodium salt of the β-keto ester precipitates.

-

After cooling, the reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Quantitative Data:

| Product | Yield (%) | Boiling Point (°C/mmHg) |

| Ethyl 2-oxo-3-(3-ethoxycarbonylpropyl)cyclopentane-1-carboxylate | 75-80 | 155-160 / 1 |

Spectroscopic Data (Expected):

-

¹H NMR: Will show characteristic peaks for the two different ethyl ester groups, the cyclopentanone ring protons, and the propyl side chain protons.

-

¹³C NMR: Will display signals for the ketone and two ester carbonyls, as well as the carbons of the cyclopentanone ring and the side chain.

-

IR: Strong absorptions are expected for the ketone (around 1740 cm⁻¹) and ester (around 1730 cm⁻¹) carbonyl groups.

Logical Workflow for Synthesis Selection

The choice of reaction pathway for diethyl 5-oxononanedioate is dictated by the desired final scaffold.

Caption: Decision tree for synthetic route.

Application Notes and Protocols: Aliphatic Keto-Diesters in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of aliphatic keto-diesters in medicinal chemistry. This document details their roles as versatile synthetic building blocks, active pharmacophores in enzyme inhibition, and strategic components in prodrug design. Detailed protocols for relevant syntheses and biological assays are provided to facilitate further research and development.

Application as Synthetic Intermediates for Bioactive Heterocycles

Aliphatic keto-diesters, particularly β-keto-diesters like diethyl malonate and its derivatives, are foundational building blocks in the synthesis of a wide array of medicinally important heterocyclic compounds. The presence of an acidic α-hydrogen and two ester functionalities allows for a variety of chemical manipulations, including alkylation, acylation, and cyclization reactions.

A prominent example is the use of diethyl ethoxymethylenemalonate, a derivative of diethyl malonate, in the synthesis of quinolone antibiotics such as nalidixic acid. The synthesis involves a condensation reaction with an aniline derivative followed by a cyclization to form the core naphthyridine ring system.[1] This scaffold is crucial for the antibacterial activity of nalidixic acid, which functions by inhibiting bacterial DNA gyrase.[1]

Experimental Protocol: Synthesis of Nalidixic Acid Intermediate

This protocol outlines the initial condensation step in the synthesis of nalidixic acid, starting from 2-amino-6-picoline and diethyl ethoxymethylenemalonate.

Materials:

-

2-amino-6-picoline

-

Diethyl ethoxymethylenemalonate

-

Reaction vessel with stirring and heating capabilities

-

Phenyl ether (as a high-boiling solvent)

Procedure:

-

To a reaction vessel, add 130 g of 2-amino-6-picoline and 300 g of diethyl ethoxymethylenemalonate.[2]

-

Stir the mixture and heat to 90°C.[2]

-

Maintain the temperature and continue the insulation reaction until the starting materials are consumed (monitoring by TLC is recommended).[2]

-

Once the reaction is complete, stop heating and allow the mixture to cool to room temperature to obtain the crude product, Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[2]

-

The subsequent cyclization is typically achieved by heating the intermediate in a high-boiling solvent like phenyl ether at 200-230°C.[2]

Application in Enzyme Inhibition

The electrophilic nature of the ketone and ester carbonyl groups in aliphatic keto-diester and related structures allows them to act as inhibitors for various enzymes, particularly proteases and histone deacetylases (HDACs).

Serine Protease Inhibition

Fluorinated α-keto acid derivatives, which are structurally similar to α-keto-diesters, have been synthesized and evaluated as inhibitors of the serine protease chymotrypsin.[3] The potency of these inhibitors is influenced by the degree of fluorination and the nature of the ester group.[3] More potent inhibitors were developed by replacing the ester group with an amino acid chain, demonstrating that the α-keto acid moiety can serve as a warhead for targeting the enzyme's active site.[3]

| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) |

| Phenyl-CHF-CO-CO₂R derivatives | Chymotrypsin | 15 - 4700 |

| Phenyl-CH₂-CF₂-CO-CO-Ala-Leu-Arg-OMe·HCl·H₂O | Chymotrypsin | 0.19 |

| Phenyl-CH₂-CF₂-CO-CO-Ala-Leu-Val-OEt·H₂O | Chymotrypsin | 3.6 |

| Table 1: Inhibition constants (Ki) of fluorinated α-keto acid derivatives against chymotrypsin.[3] |

Histone Deacetylase (HDAC) Inhibition

While direct data on aliphatic keto-diesters as HDAC inhibitors is limited, the closely related α-keto amides have been identified as potent inhibitors of histone deacetylases.[4][5] These compounds often show nanomolar to low micromolar IC50 values. This suggests that the α-keto-ester motif could also serve as a zinc-binding group in the design of novel HDAC inhibitors.

| Compound Class/Example | Target | IC50 Value (µM) |

| N-Methyl-α-keto amide | Pan-HDAC | 0.34 |

| Nicotinamide derivative 6b | HDAC3 | 0.694 |

| Nicotinamide derivative 6b | Pan-HDAC | 4.648 |

| Nicotinamide derivative 6n | Pan-HDAC | 5.481 |

| Table 2: IC50 values of α-keto amide and related derivatives against histone deacetylases.[4] |

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining enzyme inhibition by aliphatic keto-diesters.

Prodrug Strategies

The ester groups in aliphatic keto-diesters make them suitable candidates for prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. This strategy can be employed to improve solubility, permeability, and pharmacokinetic profiles.

For instance, 5'-O-aliphatic acid esters of the antiviral nucleoside analogue (−)-β-d-(2R,4R)-dioxolane-thymine (DOT) have been synthesized as prodrugs.[6] These prodrugs exhibited good chemical stability at different pH values but were efficiently hydrolyzed by porcine esterase to release the parent drug.[6] The rate of hydrolysis was found to be dependent on the length of the aliphatic chain.[6]

| Prodrug Moiety (Ester) | Half-life (t½) in Porcine Esterase (min) |

| Acetic acid | 16.3 |

| Palmitic acid | 48.0 |

| Glycine | 12.4 |

| d-Valine | 19.4 |

| Table 3: Enzymatic hydrolysis rates of aliphatic and amino acid ester prodrugs of an antiviral nucleoside.[6] |

Modulators of Inflammatory Pathways

Recent research has identified a novel ketone diester, DAG-MAG-βHB, as a modulator of the NLRP3 inflammasome in microglial cells.[7][8] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and has been implicated in neuroinflammatory diseases like Alzheimer's.[7][8] DAG-MAG-βHB was shown to inhibit the activation of the NLRP3 inflammasome, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.[7][8] The mechanism of action is believed to involve the β-hydroxybutyrate (BHB) component, which can suppress NLRP3 activation by preventing potassium efflux and reducing the formation of the ASC speck, a key step in inflammasome assembly.[9]

NLRP3 Inflammasome Activation Pathway

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and its inhibition.

Antibacterial and Antioxidant Properties

Antibacterial Activity

β-keto esters have been designed and synthesized as potential antibacterial agents, with their structure often based on bacterial quorum-sensing autoinducers.[10][11] These compounds have shown promising in vitro activity against both human and plant pathogenic bacteria.[10]

| Compound | Test Organism | Activity |

| Cpd 6 | P. aeruginosa | Promising in vitro inhibition |

| Cpd 8 | S. aureus | Promising in vitro inhibition |

| Cpd 8 | P. syringae | Promising in vitro inhibition |

| Cpd 8 | A. tumefaciens | Promising in vitro inhibition |

| Table 4: Antibacterial screening results for designed β-keto esters.[10] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

-

Test compound (e.g., β-keto ester) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., S. aureus, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antioxidant Activity

The potential for β-dicarbonyl structures to act as antioxidants has been noted.[12] This activity can be assessed using various in vitro assays that measure the compound's ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Test compound (aliphatic keto-diester)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Spectrophotometer

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[8][13]

-

Prepare a series of dilutions of the test compound in methanol.

-

In a test tube or cuvette, add 1.0 mL of the DPPH solution to 1.0 mL of each compound dilution.[8]

-

Prepare a blank for each concentration by adding 1.0 mL of methanol to 1.0 mL of the compound dilution.[8]

-

Prepare a negative control by mixing 1.0 mL of the DPPH solution with 1.0 mL of methanol.[8]

-

Incubate all samples in the dark at room temperature for 30 minutes.[8][13]

-

Measure the absorbance of all solutions at 517 nm.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).